

An In-depth Technical Guide to the Physical Properties of Diethyl 4-methoxybenzylphosphonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Diethyl 4-methoxybenzylphosphonate</i>
Cat. No.:	B072831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Diethyl 4-methoxybenzylphosphonate** (CAS No. 1145-93-3), a versatile reagent in organic synthesis. The information presented is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.

Core Physical Properties

Diethyl 4-methoxybenzylphosphonate is typically a colorless to light yellow, clear liquid at room temperature.^[1] Its key physical characteristics are summarized in the table below, providing a consolidated reference for laboratory and developmental work.

Property	Value	Reference(s)
Molecular Formula	$C_{12}H_{19}O_4P$	[2]
Molecular Weight	258.25 g/mol	[2] [3]
Boiling Point	155 °C at 0.5 mmHg 151 °C at 0.1 mmHg	[3] [4]
Density	1.132 g/mL at 25 °C	[3]
Specific Gravity	1.14 at 20/20 °C	[4]
Refractive Index	$n_{20/D}$ 1.504	[3]
Computed XLogP3-AA	1.7	[2]
Appearance	Colorless to Light yellow clear liquid	[1]

Note on Solubility: Experimental data on the solubility of **Diethyl 4-methoxybenzylphosphonate** in various solvents is not readily available in the cited literature. However, a computed XLogP3-AA value of 1.7 suggests that the compound has moderate lipophilicity and is likely to be sparingly soluble in water but soluble in common organic solvents.[\[2\]](#)

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physical properties of **Diethyl 4-methoxybenzylphosphonate**. These protocols are based on established laboratory techniques and can be adapted for specific experimental setups.

1. Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

- Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and a suitable heat transfer fluid (e.g., silicone oil).

- Procedure:
 - A small amount of **Diethyl 4-methoxybenzylphosphonate** (approximately 0.5-1 mL) is placed into the small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
 - The test tube is securely attached to the thermometer, ensuring the sample is level with the thermometer bulb.
 - The assembly is placed in the Thiele tube containing the heat transfer fluid, ensuring the sample is fully immersed.
 - The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample uniformly.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Heating is continued until a continuous and rapid stream of bubbles is observed.
 - The heat source is then removed, and the apparatus is allowed to cool slowly.
 - The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[5][6]

2. Determination of Density (Pycnometer Method)

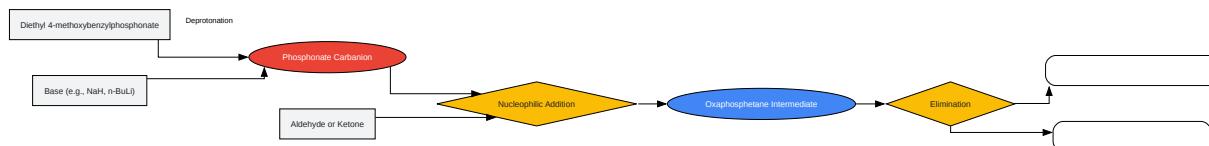
A pycnometer is used to accurately determine the density of a liquid by measuring a precise volume.

- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance, and a constant temperature bath.
- Procedure:
 - The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m_1).

- The pycnometer is filled with distilled water and placed in a constant temperature bath at a specified temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried. The mass of the pycnometer filled with water is then measured (m_2).
- The pycnometer is emptied, dried, and then filled with **Diethyl 4-methoxybenzylphosphonate**.
- The same procedure of thermal equilibration and mass measurement is followed to determine the mass of the pycnometer filled with the sample (m_3).
- The density of the sample (ρ_{sample}) is calculated using the following formula, where ρ_{water} is the known density of water at the specified temperature: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$

3. Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light propagates through a substance, is a characteristic property.


- Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp, $\lambda = 589$ nm).
- Procedure:
 - The refractometer is calibrated using a standard liquid with a known refractive index.
 - The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
 - A few drops of **Diethyl 4-methoxybenzylphosphonate** are placed on the surface of the measuring prism.
 - The prisms are closed and locked. The instrument is connected to a constant temperature water bath set to 20 °C.
 - The light source is positioned to illuminate the prisms.

- While looking through the eyepiece, the handwheel is adjusted until the borderline between the light and dark fields is visible.
- The compensator is adjusted to eliminate any color fringes and to sharpen the borderline.
- The handwheel is further adjusted to center the sharp borderline on the crosshairs of the eyepiece.
- The refractive index is read from the instrument's scale.

Application in Synthesis: The Horner-Wadsworth-Emmons Reaction

Diethyl 4-methoxybenzylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes, particularly with a high degree of E-stereoselectivity. This reaction is crucial in the synthesis of various biologically active molecules and natural products.[3]

Below is a diagram illustrating the general workflow of a Horner-Wadsworth-Emmons reaction utilizing **Diethyl 4-methoxybenzylphosphonate**.

[Click to download full resolution via product page](#)

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl (4-Methoxybenzyl)phosphonate | 1145-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl 4-methoxybenzylphosphonate = 98 1145-93-3 [sigmaaldrich.com]
- 4. Diethyl (4-Methoxybenzyl)phosphonate | 1145-93-3 | TCI AMERICA [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Diethyl 4-methoxybenzylphosphonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072831#diethyl-4-methoxybenzylphosphonate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com